Pratensein(1-)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

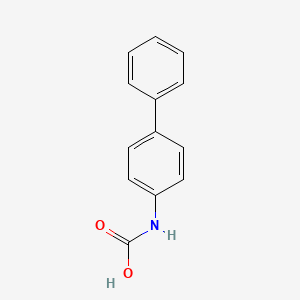

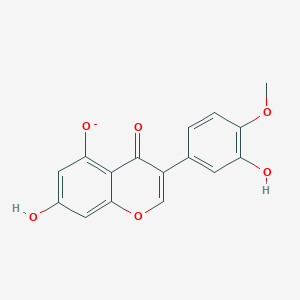

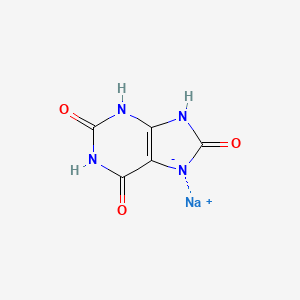

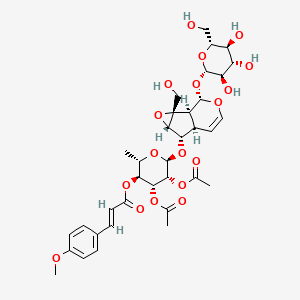

Pratensein(1-) is a phenolate anion that results from the removal of a proton from the hydroxy group at position 7 of pratensein. It is a conjugate base of a pratensein.

科学的研究の応用

Cognitive Protection in Alzheimer's Disease

Pratensein demonstrates potential in protecting against cognitive impairments associated with Alzheimer's disease (AD). Studies have shown pratensein's ability to improve learning and memory in rats with amyloid beta (Aβ1-42) induced cognitive deficits. It appears to enhance synaptic plasticity, cholinergic function, and reduce neuronal degeneration and apoptosis in the hippocampus. Pratensein's impact includes decreasing inflammatory indicators and regulating expressions of Aβ-related genes and synapse plasticity-related proteins (Wei et al., 2015). Another study confirms these findings, noting pratensein's capacity to ameliorate learning and memory deficits, reduce neuroinflammation, and restore synapse and brain-derived neurotrophic factor (BDNF) levels (Liang et al., 2015).

Cardioprotective Effects

In the context of cardiovascular health, pratensein has shown promise in mitigating ferroptosis in cardiomyocytes under ischemia-reperfusion conditions. It reduces apoptosis, oxidative stress markers, and enhances the Nrf2/GPX4 signaling pathway, offering potential protection against myocardial infarction (Wang, Ma, & Di, 2022).

Anti-inflammatory Properties

Pratensein exhibits significant anti-inflammatory effects. Studies have identified its role in stimulating peroxisome proliferator-activated receptors (PPARs) and inhibiting proinflammatory transcription factors like NF-κB. It has shown efficacy in reducing inflammatory mediators in various conditions, suggesting its utility in treating inflammatory diseases such as dermatitis, arthritis, and potentially cancer (Vogl et al., 2013); (Chung et al., 2018).

Neuroprotective Effects

Pratensein has shown neuroprotective properties, particularly in dopaminergic neurons. It's effective in attenuating lipopolysaccharide (LPS)-induced neurodegeneration and inhibiting the production of proinflammatory factors in neuron-glia cultures (Chen et al., 2008).

Anti-diabetic Potential

Investigations into pratensein's effects on pancreatic β cells reveal its potential in diabetes treatment. It shows a cytoprotective action against cytotoxicity and increases insulin concentration, suggesting its utility in enhancing pancreatic β cell viability and function (Khazaei & Pazhouhi, 2018).

Anti-HIV Activity

Pratensein and pratensein glycoside have demonstrated anti-HIV activities, particularly effective in inhibiting HIV-1 replication. This suggests pratensein's potential use in HIV treatment strategies (Behbahani, 2017).

特性

製品名 |

Pratensein(1-) |

|---|---|

分子式 |

C16H11O6- |

分子量 |

299.25 g/mol |

IUPAC名 |

7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-4-oxochromen-5-olate |

InChI |

InChI=1S/C16H12O6/c1-21-13-3-2-8(4-11(13)18)10-7-22-14-6-9(17)5-12(19)15(14)16(10)20/h2-7,17-19H,1H3/p-1 |

InChIキー |

FPIOBTBNRZPWJW-UHFFFAOYSA-M |

正規SMILES |

COC1=C(C=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)[O-])O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[[[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]thio]methyl]phenyl]-hydroxy-methylsulfonium](/img/structure/B1264866.png)

![1-Dehydro-[6]-gingerdione](/img/structure/B1264868.png)

![(1R,2R,4R,5Z,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B1264872.png)

![(E)-but-2-enedioic acid;N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide;hydrate](/img/structure/B1264874.png)